molecular formula C18H17N3OS B2894904 3-(phenylsulfanyl)-N-[3-(1H-pyrazol-3-yl)phenyl]propanamide CAS No. 1206991-04-9

3-(phenylsulfanyl)-N-[3-(1H-pyrazol-3-yl)phenyl]propanamide

Cat. No.: B2894904
CAS No.: 1206991-04-9
M. Wt: 323.41
InChI Key: NPFBGDAJQKCPPG-UHFFFAOYSA-N
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Description

3-(Phenylsulfanyl)-N-[3-(1H-pyrazol-3-yl)phenyl]propanamide is a novel synthetic compound designed for research applications, particularly in oncology and immunology. Its molecular structure incorporates a pyrazole heterocycle, a privileged scaffold in medicinal chemistry known for its diverse biological activities . Pyrazole-based molecules have demonstrated significant potential as anticancer agents, with mechanisms of action including the induction of apoptosis and cell cycle arrest in various cancer cell lines . Furthermore, the structural motif of an N-arylpropanamide linked to a heterocyclic system is found in compounds investigated for their anti-inflammatory properties, specifically through the inhibition of enzymes like COX-2 . The inclusion of a phenylsulfanyl moiety may offer additional avenues for research into redox modulation or interaction with unique biological targets. This combination of features makes this compound a compelling candidate for researchers exploring new small-molecule inhibitors and probing signaling pathways involved in cell proliferation and inflammatory responses.

Properties

IUPAC Name

3-phenylsulfanyl-N-(3-pyrazolidin-3-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS/c22-18(10-12-23-16-7-2-1-3-8-16)20-15-6-4-5-14(13-15)17-9-11-19-21-17/h1-8,13,17,19,21H,9-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXQBIDVYVNUQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNNC1C2=CC(=CC=C2)NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylsulfanyl)-N-[3-(1H-pyrazol-3-yl)phenyl]propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the phenylsulfanyl intermediate: This can be achieved by reacting thiophenol with an appropriate halide under basic conditions.

    Coupling with a pyrazolylphenyl derivative: The phenylsulfanyl intermediate is then coupled with a pyrazolylphenyl derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Amidation: The final step involves the amidation of the coupled product with propanoic acid or its derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(phenylsulfanyl)-N-[3-(1H-pyrazol-3-yl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding amines or alcohols.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(phenylsulfanyl)-N-[3-(1H-pyrazol-3-yl)phenyl]propanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(phenylsulfanyl)-N-[3-(1H-pyrazol-3-yl)phenyl]propanamide involves its interaction with specific molecular targets such as enzymes or receptors. The phenylsulfanyl group and the pyrazolylphenyl moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, making the compound a candidate for drug development.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural elements include:

  • Phenylsulfanyl group : Enhances lipophilicity and may participate in hydrophobic interactions or sulfur-based bonding .
  • Pyrazol-3-yl group : A nitrogen-rich heterocycle capable of hydrogen bonding and π-π stacking, often associated with kinase inhibition or anticancer activity .

Comparative Table 1: Structural Features of Analogous Compounds

Compound Name Key Substituents Heterocycle Type Molecular Formula (if available) Reference
3-(Phenylsulfanyl)-N-[3-(1H-pyrazol-3-yl)phenyl]propanamide Phenylsulfanyl, Pyrazol-3-yl Pyrazole Not reported N/A
3-Phenylsulfanyl-N-(4-piperidin-1-ylsulfonylphenyl)propanamide Phenylsulfanyl, Piperidinylsulfonyl Piperidine/Sulfonamide C20H24N2O3S2
2-Amino-3-(1H-indol-3-yl)-N-(4-phenylthiazol-2-yl)propanamide Indol-3-yl, Thiazol-2-yl Thiazole Not reported
N-[4-(1H-Benzimidazol-2-yl)phenyl]-3,3-diphenylpropanamide Benzimidazol-2-yl, Diphenyl Benzimidazole C28H23N3O

Key Observations :

  • Heterocycle Impact: Pyrazole (target compound) vs. thiazole () or benzimidazole () alters electronic properties and binding modes.
  • Sulfur-Containing Groups : The phenylsulfanyl group in the target compound contrasts with sulfonamide () or methylthio () groups, affecting solubility and metabolic stability .

Key Observations :

  • Low yields (e.g., 28% in ) highlight challenges in steric hindrance or purification for bulky propanamide derivatives.
  • The target compound’s synthesis likely requires optimization of pyrazole introduction and sulfur-based functionalization .

Physicochemical and Spectroscopic Properties

Molecular Weight and Solubility :

  • The target compound’s molecular weight is estimated to be ~350–400 g/mol (based on analogs in and ). Its phenylsulfanyl group increases logP compared to sulfonamide-containing analogs (e.g., : logP ~3.5) .
  • Pyrazole’s nitrogen atoms may improve aqueous solubility relative to purely aromatic systems .

Spectroscopic Data :

  • 1H-NMR : Expected signals include:
    • δ 3.4–3.6 ppm (CH2 from propanamide).
    • δ 7.2–8.5 ppm (aromatic protons from phenyl and pyrazole groups), consistent with and .
  • 13C-NMR : Peaks near δ 170 ppm (amide carbonyl) and δ 120–150 ppm (aromatic carbons) .

Q & A

Q. What are the standard synthetic routes for 3-(phenylsulfanyl)-N-[3-(1H-pyrazol-3-yl)phenyl]propanamide, and how can reaction conditions be optimized for yield and purity?

The synthesis of this compound involves multi-step organic reactions, typically employing coupling reagents (e.g., HBTU), solvents like dimethylformamide (DMF), and controlled temperatures. For example, amide bond formation between carboxylic acid derivatives and amines often requires activation via HBTU in the presence of triethylamine, as seen in analogous sulfonamide syntheses . Optimization includes adjusting solvent polarity, reaction time, and stoichiometric ratios of reactants. Monitoring via thin-layer chromatography (TLC) and purification by recrystallization (e.g., ethanol) or column chromatography ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing the compound's structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the connectivity of the phenylsulfanyl, pyrazole, and propanamide moieties. Infrared (IR) spectroscopy identifies functional groups like amide C=O (1650–1700 cm⁻¹) and aromatic C-H stretches. Elemental analysis (C, H, N) validates stoichiometry by comparing experimental and calculated percentages . Mass spectrometry (MS) further confirms molecular weight and fragmentation patterns .

Q. What computational methods are used to predict physicochemical properties of this compound?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and molecular geometry. Solubility and logP values can be estimated using software like Schrödinger’s QikProp or ACD/Labs. These predictions guide experimental design but require validation via HPLC (for solubility) or shake-flask methods (for logP) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data for this compound's physicochemical properties?

Discrepancies often arise from approximations in solvation models or crystal packing effects. For example, DFT may underestimate logP if intramolecular hydrogen bonding is not accounted for. Validate computational results by:

  • Comparing experimental NMR chemical shifts with DFT-calculated shifts .
  • Using X-ray crystallography to resolve crystal structure and compare bond lengths/angles with predicted geometries .
  • Adjusting solvation parameters in computational models to match experimental HPLC retention times .

Q. What strategies are recommended for handling by-products or impurities during multi-step synthesis?

Common impurities include unreacted starting materials, regioisomers, or hydrolysis by-products. Mitigation strategies:

  • Use scavenger resins (e.g., bound triphenylphosphine) to remove excess coupling reagents .
  • Optimize reaction pH to minimize hydrolysis of the amide bond (e.g., pH 7–8 for HBTU-mediated couplings) .
  • Employ orthogonal purification methods: size-exclusion chromatography for high-MW impurities and reverse-phase HPLC for polar by-products .

Q. How can researchers design experiments to assess the compound's stability under varying storage conditions?

  • Accelerated stability studies : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC-MS to identify breakdown products .
  • pH-dependent stability : Dissolve in buffers (pH 3–9) and analyze by NMR for structural changes (e.g., amide hydrolysis) .
  • Long-term storage recommendations : Store lyophilized at –20°C in inert atmospheres (argon) to prevent oxidation of the sulfanyl group .

Q. What methodological approaches are used to study the compound's potential biological activity (e.g., enzyme inhibition)?

  • In vitro assays : Use fluorescence-based or colorimetric assays (e.g., NADH depletion for oxidoreductases) with IC₅₀ determination. Include positive controls (known inhibitors) and validate via dose-response curves .
  • Molecular docking : Simulate binding interactions with target proteins (e.g., pyrazole-containing kinase inhibitors) using AutoDock Vina. Cross-validate with Surface Plasmon Resonance (SPR) for binding affinity measurements .
  • Metabolic stability : Incubate with liver microsomes and quantify remaining compound via LC-MS to estimate half-life .

Data Contradiction and Validation

Q. How should conflicting data from elemental analysis and mass spectrometry be addressed?

  • Replicate experiments to rule out human error.
  • Use high-resolution MS (HRMS) to distinguish between isobaric impurities and the target compound.
  • Recalculate elemental percentages accounting for hydrated or solvated forms .

Q. What experimental controls are essential when comparing bioactivity data across studies?

  • Standardize cell lines/passage numbers to avoid variability.
  • Include internal standards in LC-MS workflows to normalize instrument drift .
  • Use the same batch of compound for all assays to exclude batch-to-batch variability .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Amide Bond Formation

ParameterOptimal RangeReference
SolventDMF or dichloromethane
Coupling ReagentHBTU or DCC
Temperature0–25°C
Reaction Time4–12 hours

Q. Table 2. Stability-Indicating Analytical Methods

MethodPurposeReference
HPLC-MSQuantify degradation products
¹H-NMR in DMSO-d₆Detect hydrolyzed amide bonds
TGA/DSCAssess thermal decomposition

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